molecular formula C12H15NS2 B14383083 2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione CAS No. 88217-80-5

2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione

Cat. No.: B14383083
CAS No.: 88217-80-5
M. Wt: 237.4 g/mol
InChI Key: JRMBAUUDSSQCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-aminobenzenethiol with a suitable alkylating agent. One common method is the reaction of 2-aminobenzenethiol with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A benzothiazole derivative with a methyl group at the 2-position.

    2-Phenylbenzothiazole: A benzothiazole derivative with a phenyl group at the 2-position.

    2-(Ethylthio)benzothiazole: A benzothiazole derivative with an ethylthio group at the 2-position.

Uniqueness

2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the pentan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.

Properties

CAS No.

88217-80-5

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

2-pentan-2-yl-1,2-benzothiazole-3-thione

InChI

InChI=1S/C12H15NS2/c1-3-6-9(2)13-12(14)10-7-4-5-8-11(10)15-13/h4-5,7-9H,3,6H2,1-2H3

InChI Key

JRMBAUUDSSQCQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C(=S)C2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.